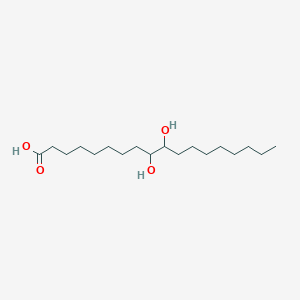
2,4,6-triethyl-1,3,5-triazinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-triethyl-1,3,5-triazinane is an organic compound with the molecular formula C9H21N3 It belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-triethyl-1,3,5-triazinane typically involves the reaction of cyanuric chloride with ethylamine under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms in cyanuric chloride are replaced by ethyl groups from ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions: 2,4,6-triethyl-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often conducted in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Triazine oxides.
Reduction: Reduced triazine derivatives.
Substitution: Substituted triazine compounds with various functional groups.
科学的研究の応用
2,4,6-triethyl-1,3,5-triazinane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.
作用機序
The mechanism by which 2,4,6-triethyl-1,3,5-triazinane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes and inhibition of essential enzymes. In cancer research, the compound has shown potential to interfere with cell proliferation and induce apoptosis through the modulation of signaling pathways .
類似化合物との比較
- 2,4,6-Trimethyl-1,3,5-triazine
- 2,4,6-Tris(2-hydroxyethyl)-1,3,5-triazine
- 2,4,6-Tris(2-chloroethyl)-1,3,5-triazine
Comparison: 2,4,6-triethyl-1,3,5-triazinane is unique due to its specific ethyl substitutions, which impart distinct chemical and physical properties compared to its analogs. For example, 2,4,6-Trimethyl-1,3,5-triazine has methyl groups instead of ethyl groups, resulting in different reactivity and solubility characteristics. Similarly, 2,4,6-Tris(2-hydroxyethyl)-1,3,5-triazine contains hydroxyethyl groups, which enhance its hydrophilicity and potential for hydrogen bonding .
特性
CAS番号 |
102-26-1 |
|---|---|
分子式 |
C9H21N3 |
分子量 |
171.28 g/mol |
IUPAC名 |
2,4,6-triethyl-1,3,5-triazinane |
InChI |
InChI=1S/C9H21N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h7-12H,4-6H2,1-3H3 |
InChIキー |
BAPJNTSMYWUXMK-UHFFFAOYSA-N |
SMILES |
CCC1NC(NC(N1)CC)CC |
正規SMILES |
CCC1NC(NC(N1)CC)CC |
| 102-26-1 | |
同義語 |
2,4,6-triethylhexahydro-1,3,5-triazine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


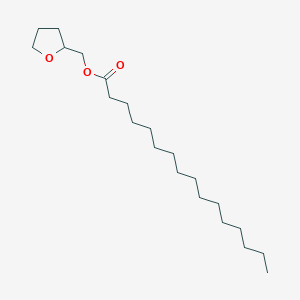
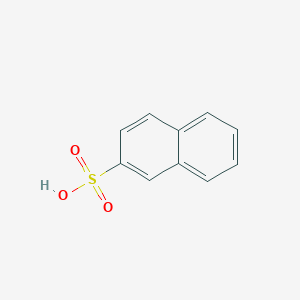
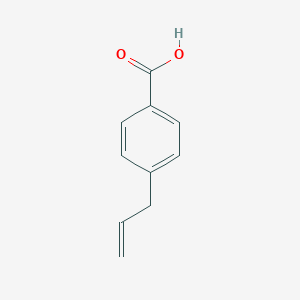
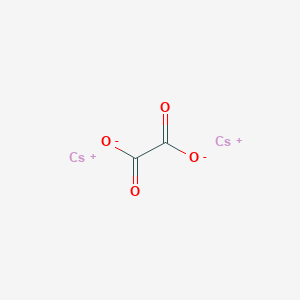
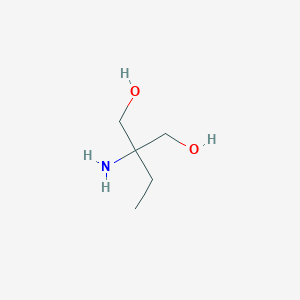
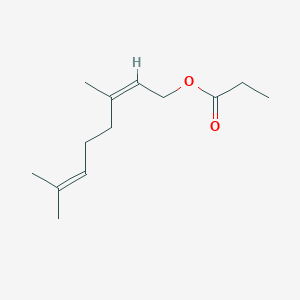
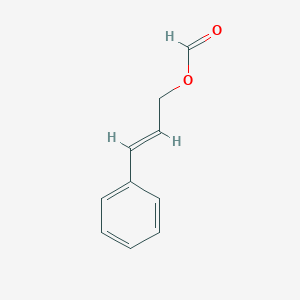
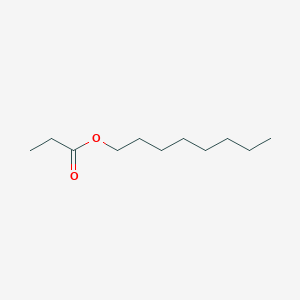
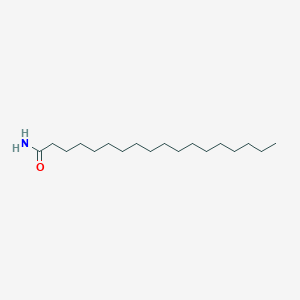
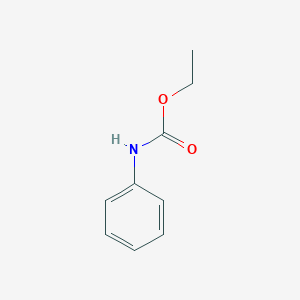

![[(3S,8S,9S,10S,13R,14S,17R)-10-(Methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89713.png)

